molecular formula C9H9F3O B1294892 2-(3-(Trifluoromethyl)phenyl)ethanol CAS No. 455-01-6

2-(3-(Trifluoromethyl)phenyl)ethanol

Cat. No.: B1294892
CAS No.: 455-01-6
M. Wt: 190.16 g/mol
InChI Key: YDKIPCCKZKQMDT-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)phenyl)ethanol is an organic compound with the molecular formula C9H9F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanol moiety

Safety and Hazards

The safety data sheet for 2-(3-(Trifluoromethyl)phenyl)ethanol recommends wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing. It also advises against ingestion and inhalation .

Future Directions

A study has shown that the ratio of substrate to catalyst (S/C) is a prime target for the application of asymmetric production of enantiomerically enriched intermediates by whole-cell biocatalyst . The study developed a strategy that exhibits an attractive potential for enhancing catalytic efficiency of whole-cell-mediated reduction, providing valuable insight for the development of whole-cell catalysis .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(3-(Trifluoromethyl)phenyl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carbonyl reductase enzymes, which are involved in the reduction of ketones to alcohols . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in recombinant E. coli cells, this compound has been used to produce chiral alcohols, which are important intermediates in the synthesis of neuroprotective compounds . This compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes, such as carbonyl reductases, and either inhibit or activate their activity . The binding interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations. Over time, this compound may undergo degradation, leading to changes in its biochemical activity . Long-term studies have shown that the effects of this compound on cellular function can vary, with potential impacts on cell viability and metabolic processes.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as neuroprotection and modulation of metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonyl reductases and dehydrogenases, which facilitate its conversion to other metabolites . These metabolic pathways can influence the overall metabolic flux and levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can affect its biochemical activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, where it exerts its biochemical effects. Understanding the subcellular localization is essential for elucidating the precise mechanisms of action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethyl)phenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 3-(trifluoromethyl)acetophenone using a suitable reducing agent. For instance, the carbonyl reductase enzyme from Leifsonia sp. S749 has been used to convert 3-(trifluoromethyl)acetophenone to this compound with high enantioselectivity . The reaction conditions typically involve the use of a co-substrate such as isopropanol for cofactor regeneration and are carried out at optimized temperatures and pH levels to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound often employs biocatalytic processes due to their efficiency and cost-effectiveness. For example, the use of whole-cell biocatalysts such as Trichoderma asperellum ZJPH0810 has been reported to achieve high yields of the desired product under optimized conditions . These methods leverage the natural enzymatic activity of microorganisms to catalyze the reduction of 3-(trifluoromethyl)acetophenone, making the process more sustainable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Carbonyl reductase enzymes, sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2) for halogenation, acetic anhydride for esterification

Major Products Formed

    Oxidation: 3-(Trifluoromethyl)acetophenone

    Reduction: this compound

    Substitution: Various substituted derivatives depending on the reagents used

Comparison with Similar Compounds

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,6,13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKIPCCKZKQMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196530
Record name 3-(Trifluoromethyl)phenethylic alcohol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455-01-6
Record name 3-(Trifluoromethyl)benzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=455-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)phenethylic alcohol
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Record name 455-01-6
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Record name 3-(Trifluoromethyl)phenethylic alcohol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethyl)phenethylic alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.577
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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